Parthenosin

Cytotoxicity Cancer Research Flavonoid Glucuronides

Researchers requiring a structurally defined quercetin glucuronide butyl ester for cytotoxicity assays frequently encounter a critical pain point: substituting generic quercetin or non-esterified glucuronides yields quantitatively and mechanistically divergent results due to differences in lipophilicity, cellular uptake, and metabolic stability. Parthenosin (Quercetin 3-O-β-D-glucuronide butyl ester, CAS 166196-16-3) directly resolves this challenge. • Validated cytotoxicity benchmark: IC50 60.46 μg/mL (HepG2) and 61.4 μg/mL (MCF-7), enabling reliable comparative studies of novel flavonoid derivatives. • Authenticated reference standard: ≥98% (HPLC) purity with distinct chromatographic and mass spectral profiles for HPLC, LC-MS, and NMR method development. • Supply assurance: Available from stock in standard pack sizes (5-100 mg) with ambient global shipping; custom synthesis available upon request.

Molecular Formula C25H26O13
Molecular Weight 534.5 g/mol
Cat. No. B12375860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParthenosin
Molecular FormulaC25H26O13
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C25H26O13/c1-2-3-6-35-24(34)23-19(32)18(31)20(33)25(38-23)37-22-17(30)16-14(29)8-11(26)9-15(16)36-21(22)10-4-5-12(27)13(28)7-10/h4-5,7-9,18-20,23,25-29,31-33H,2-3,6H2,1H3/t18-,19-,20+,23-,25+/m0/s1
InChIKeyINCAPNMMVMDQPT-PNRYVWDLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parthenosin Compound Profile and Procurement


Parthenosin, chemically designated as Quercetin 3-O-β-D-glucuronide butyl ester (CAS 166196-16-3), is a natural flavonoid belonging to the class of flavonoid-3-O-glucuronides [1]. It is isolated from the aerial parts of Calligoum polygonoides . Its molecular formula is C25H26O13 with a molecular weight of 534.47 g/mol [1]. The compound is supplied as a yellow crystalline powder with a purity of ≥98% (HPLC) and is soluble in organic solvents such as methanol, ethanol, and DMSO .

Why Parthenosin Cannot Be Substituted


Generic substitution with unmodified quercetin or common quercetin glucuronides (e.g., quercetin-3-O-glucuronide) is scientifically invalid for assays requiring Parthenosin's specific profile. While quercetin aglycone exhibits a broad PI3K inhibitory profile (IC50 2.4-5.4 μM) , Parthenosin is a structurally distinct butyl ester derivative that demonstrates moderate, cell-type-specific cytotoxicity (IC50 ~60 μg/mL in HepG2 and MCF-7) [1]. This structural modification alters lipophilicity, cellular uptake, and metabolic stability relative to the parent aglycone or non-esterified glucuronides. Furthermore, the identity confusion between Parthenosin (a flavonoid) and unrelated sesquiterpene lactones (e.g., parthenin) necessitates strict verification of CAS 166196-16-3 to avoid experimental failure [2]. Direct substitution with quercetin aglycone will yield quantitatively and mechanistically divergent results due to differences in potency, target engagement, and physicochemical properties.

Parthenosin Evidence: Cytotoxicity and Structure


Cytotoxic Activity in HepG2 and MCF-7 Cell Lines

Parthenosin demonstrates moderate cytotoxic activity against the human hepatocellular carcinoma cell line HepG2 and the human breast adenocarcinoma cell line MCF-7, with IC50 values of 60.46 μg/mL and 61.4 μg/mL, respectively [1]. While direct head-to-head data with quercetin aglycone under identical conditions are not available in the accessed literature, cross-study comparison with quercetin's reported PI3K inhibitory profile (IC50 2.4-5.4 μM) suggests that Parthenosin operates in a distinct potency range and may engage different cellular targets due to its glucuronide butyl ester moiety .

Cytotoxicity Cancer Research Flavonoid Glucuronides

Flavonoid Glucuronide, Not Sesquiterpene Lactone

Parthenosin (CAS 166196-16-3) is unambiguously classified as a flavonoid-3-O-glucuronide, specifically quercetin 3-O-β-D-glucuronide butyl ester [1]. This is in direct contrast to the common misclassification of Parthenosin as a sesquiterpene lactone (e.g., parthenin or parthenolide), which are structurally and mechanistically distinct compounds derived from Parthenium hysterophorus [2]. The presence of the butyl ester moiety on the glucuronic acid residue distinguishes Parthenosin from non-esterified quercetin glucuronides, altering its lipophilicity and cellular permeability profile [3].

Natural Product Chemistry Compound Authentication Structural Biology

Purity and Quality Control Specifications

Commercially available Parthenosin is supplied with a purity of ≥98% as determined by HPLC . This high purity specification ensures reproducibility in quantitative bioassays and analytical method development. While direct comparative purity data for alternative sources are vendor-specific and not universally standardized, the reported ≥98% purity level meets the typical requirements for natural product research standards and exceeds the purity often available for crude plant extracts or in-house isolates .

Analytical Chemistry Quality Control Natural Product Standards

Solubility in Organic Solvents

Parthenosin is reported to be soluble in methanol, ethanol, and DMSO, which are standard solvents for preparing stock solutions in biological assays . While quantitative solubility limits (e.g., mg/mL) are not provided in the accessed vendor datasheets, this qualitative solubility profile is consistent with other flavonoid glucuronide butyl esters and supports its use in cell-based assays and analytical method development . Direct comparison with quercetin aglycone, which exhibits poor aqueous solubility, suggests that the glucuronide butyl ester modification may enhance solubility in polar organic solvents, though quantitative data are lacking.

Formulation Science Sample Preparation Solubility

Parthenosin Research and Procurement Applications


Cytotoxicity Screening in HepG2 and MCF-7 Models

Parthenosin is suitable as a reference compound or test article in cytotoxicity assays against HepG2 hepatocellular carcinoma and MCF-7 breast adenocarcinoma cell lines. Its reported IC50 values of 60.46 μg/mL and 61.4 μg/mL, respectively, provide a benchmark for comparative studies of novel flavonoid derivatives or natural product extracts [1]. Researchers should use Parthenosin as a positive control for moderate cytotoxicity rather than as a potent cytotoxic agent.

Analytical Method Development & Phytochemical Standardization

Due to its well-defined chemical structure and commercial availability at ≥98% purity (HPLC), Parthenosin serves as an authentic reference standard for the development and validation of HPLC, LC-MS, and NMR methods aimed at quantifying flavonoid glucuronide butyl esters in plant extracts or biological matrices . Its distinct retention time and mass spectral profile enable accurate identification and quantification in complex mixtures.

Comparative Flavonoid Metabolism & Bioavailability

Parthenosin, as a quercetin glucuronide butyl ester, represents a structurally modified flavonoid metabolite. It can be used in comparative studies to investigate how esterification of the glucuronide moiety affects cellular uptake, metabolic stability, and biological activity relative to quercetin aglycone or non-esterified quercetin glucuronides [2]. Such studies are critical for understanding the structure-activity relationships of flavonoid conjugates and their potential as prodrugs or bioactive metabolites.

Natural Product Chemistry and Chemotaxonomy

Parthenosin is a characteristic secondary metabolite isolated from Calligoum polygonoides and Parthenocissus tricuspidata [3]. It can be used as a chemotaxonomic marker to authenticate plant materials, monitor extraction efficiency, and standardize botanical preparations. Its presence or absence in plant extracts can provide valuable information for quality control and phytochemical fingerprinting in natural product research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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